molecular formula C22H27NO3S B2498904 1-[4-(2-METHOXYPHENYL)OXANE-4-CARBONYL]-4-(THIOPHEN-3-YL)PIPERIDINE CAS No. 1421476-07-4

1-[4-(2-METHOXYPHENYL)OXANE-4-CARBONYL]-4-(THIOPHEN-3-YL)PIPERIDINE

Cat. No.: B2498904
CAS No.: 1421476-07-4
M. Wt: 385.52
InChI Key: UVSZXMHRODQMFZ-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxyphenyl)oxane-4-carbonyl]-4-(thiophen-3-yl)piperidine is a complex organic compound that features a combination of methoxyphenyl, oxane, thiophene, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-methoxyphenyl)oxane-4-carbonyl]-4-(thiophen-3-yl)piperidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methoxyphenyl)oxane-4-carbonyl]-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(2-Methoxyphenyl)oxane-4-carbonyl]-4-(thiophen-3-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-methoxyphenyl)oxane-4-carbonyl]-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Methoxyphenyl)oxane-4-carbonyl]-4-(thiophen-3-yl)piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(2-methoxyphenyl)oxan-4-yl]-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3S/c1-25-20-5-3-2-4-19(20)22(9-13-26-14-10-22)21(24)23-11-6-17(7-12-23)18-8-15-27-16-18/h2-5,8,15-17H,6-7,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSZXMHRODQMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)C(=O)N3CCC(CC3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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